molecular formula C20H26N2O3S B4068339 N-(sec-butyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide

N-(sec-butyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide

Cat. No. B4068339
M. Wt: 374.5 g/mol
InChI Key: ZOGJMDBVJSHOFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent activator of the enzyme soluble guanylate cyclase (sGC), which plays a crucial role in regulating various physiological processes in the human body. We will also list future directions for research on this compound.

Mechanism of Action

N-(sec-butyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide 41-2272 works by binding to the heme group of sGC, which activates the enzyme and increases the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a crucial role in regulating vascular tone, platelet aggregation, and smooth muscle contraction. By increasing cGMP levels, N-(sec-butyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide 41-2272 promotes vasodilation and reduces blood pressure, which can have beneficial effects on cardiovascular function.
Biochemical and Physiological Effects
N-(sec-butyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide 41-2272 has been shown to have a number of biochemical and physiological effects, including:
- Vasodilation: N-(sec-butyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide 41-2272 promotes vasodilation by increasing cGMP levels, which can improve blood flow and reduce blood pressure.
- Anti-inflammatory effects: N-(sec-butyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide 41-2272 has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
- Anti-cancer effects: N-(sec-butyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide 41-2272 has been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(sec-butyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide 41-2272 in lab experiments is its potency and specificity for sGC activation. This allows researchers to study the effects of sGC activation in a controlled manner. However, one of the limitations of using N-(sec-butyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide 41-2272 is its relatively high cost, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(sec-butyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide 41-2272, including:
- Further studies on its potential applications in cardiovascular disease, pulmonary hypertension, and cancer.
- Development of more potent and selective sGC activators.
- Studies on the long-term effects of sGC activation on various physiological processes.
- Development of new formulations and delivery methods for N-(sec-butyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide 41-2272 to improve its efficacy and reduce its cost.
Conclusion
In conclusion, N-(sec-butyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide 41-2272 is a potent sGC activator that has been extensively studied for its potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments have been discussed. There are several future directions for research on this compound, which could lead to new insights into its potential therapeutic applications.

Scientific Research Applications

N-(sec-butyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide 41-2272 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cardiovascular disease, where sGC activators like N-(sec-butyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide 41-2272 have been shown to have beneficial effects on vascular function, blood pressure, and cardiac function. Other areas of research include pulmonary hypertension, inflammation, and cancer.

properties

IUPAC Name

N-butan-2-yl-4-[(2-methylphenyl)methyl-methylsulfonylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-5-16(3)21-20(23)17-10-12-19(13-11-17)22(26(4,24)25)14-18-9-7-6-8-15(18)2/h6-13,16H,5,14H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGJMDBVJSHOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(butan-2-yl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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